molecular formula C5H10ClNO3 B8195728 rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

Cat. No.: B8195728
M. Wt: 167.59 g/mol
InChI Key: IOQBSFJUCVBZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-4-Aminooxolane-3-carboxylic acid hydrochloride, cis is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with amino (-NH₂) and carboxylic acid (-COOH) groups in a cis configuration. The hydrochloride salt enhances its aqueous solubility, making it a valuable building block in pharmaceutical synthesis, particularly for designing peptide mimetics or small-molecule drugs. Its stereochemical rigidity and zwitterionic nature (due to the amino and carboxylic acid groups) contribute to unique physicochemical and biological properties .

Properties

IUPAC Name

4-aminooxolane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQBSFJUCVBZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of biocatalysis, where enzymes are employed to achieve the desired stereoisomer . Another approach involves the use of chemical synthesis, where chiral auxiliaries or chiral catalysts are used to direct the formation of the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be efficiently carried out in large quantities. This may involve the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects . The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Similar Oxolane Derivatives

Key Structural Features:

  • Oxolane Core : A five-membered oxygen-containing ring.
  • Substituents: Amino and carboxylic acid groups at positions 3 and 4 (cis configuration).
  • Salt Form : Hydrochloride improves stability and solubility.

Comparative Analysis:

a. cis-4-Fluorotetrahydrofuran-3-Amine Hydrochloride ()
  • Formula: C₄H₉ClFNO
  • Substituents: Fluoro (-F) and amino (-NH₂) groups.
b. Rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride, cis ()
  • Formula : C₉H₁₃ClN₂O₃
  • Substituents : Imidazole and carboxylic acid groups.
  • Key Difference : The imidazole moiety introduces aromaticity and metal-coordination capabilities, which are absent in the target compound. This structural feature may enhance interactions with biological targets like enzymes or receptors .

Comparison of Physicochemical Properties

Data Table:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Polarity
Target Compound C₅H₁₀ClNO₃ 167.59 Amino, Carboxylic Acid Oxolane High (Zwitterionic)
cis-4-Fluorotetrahydrofuran-3-Amine Hydrochloride C₄H₉ClFNO 141.57 Fluoro, Amino Oxolane Moderate
Imidazole-containing Oxolane Derivative C₉H₁₃ClN₂O₃ 244.67 Imidazole, Carboxylic Acid Oxolane Moderate-High
Bicyclic Analog (, Item 5) C₇H₁₂ClNO₂ 185.63 Azabicyclo, Carboxylic Acid Bicyclo[4.1.0] High

Key Observations:

  • Solubility : The target compound’s zwitterionic nature and hydrochloride salt confer superior aqueous solubility compared to the fluorinated analog .
  • Lipophilicity : The fluorinated derivative () exhibits higher logP values due to fluorine’s electronegativity, favoring membrane permeability .

Biological Activity

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis, is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride can be represented as follows:

  • Molecular Formula : C₇H₁₃N₃O₂·HCl
  • Molecular Weight : 189.65 g/mol

The compound features an oxolane ring, which contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that rac-(3R,4S)-4-aminooxolane-3-carboxylic acid acts primarily as an inhibitor of specific enzymes involved in amino acid metabolism. Its mechanism involves:

  • Inhibition of Ornithine Aminotransferase (OAT) : Studies have shown that this compound can inhibit OAT, which is crucial for proline metabolism. This inhibition may lead to altered metabolic pathways in cancer cells, particularly hepatocellular carcinoma (HCC) .
  • Modulation of Glutamate Levels : By affecting OAT activity, the compound influences the levels of glutamate and other metabolites that are vital for cell proliferation and survival in tumor environments .

Biological Activity and Effects

The biological effects of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid have been evaluated through various studies:

  • Antitumor Activity : In vivo studies demonstrated that pharmacological inhibition of OAT by this compound resulted in significant anti-tumor effects in HCC mouse models. Notably, it reduced levels of alpha-fetoprotein (AFP), a biomarker associated with liver cancer progression .
  • Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines. For example, specific studies have highlighted its effectiveness in suppressing cell proliferation in non-small cell lung cancer (NSCLC) models .
  • Neuroprotective Effects : Some derivatives related to this compound have shown potential neuroprotective effects by modulating neurotransmitter levels in the central nervous system .

Case Studies

Several case studies illustrate the biological activity of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid:

StudyFindings
Study 1Inhibition of OAT led to reduced tumor growth in HCC modelsSuggests potential for cancer therapy
Study 2Compound showed neuroprotective properties in rodent modelsIndicates broader therapeutic applications
Study 3Demonstrated antibacterial activity against Gram-positive bacteriaPotential use as an antibiotic agent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.